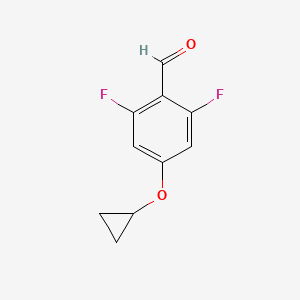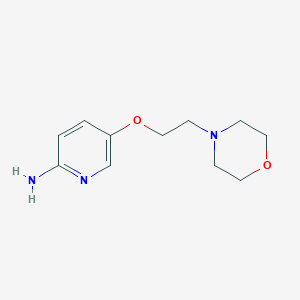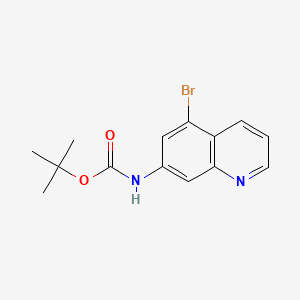
Tert-butyl N-(5-bromo-7-quinolyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-bromo-7-quinolyl)carbamate is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.1851. This compound is a derivative of quinoline, featuring a bromine atom at the 5-position and a tert-butyl carbamate group at the nitrogen atom of the quinoline ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-7-quinolyl)carbamate typically involves the following steps:
Bromination: The starting material, 7-quinoline, undergoes bromination at the 5-position using bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride.
Carbamate Formation: The brominated quinoline is then reacted with tert-butyl isocyanate (tBu-NCO) to form the carbamate group. This reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), under mild heating conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficient production and quality control. The choice of reagents and reaction conditions may be optimized to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl N-(5-bromo-7-quinolyl)carbamate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromate ions or other oxidized derivatives.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Alkyl or aryl substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(5-bromo-7-quinolyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential medicinal properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-butyl N-(5-bromo-7-quinolyl)carbamate exerts its effects depends on its specific application. In medicinal research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended use of the compound.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(5-bromo-7-quinolyl)carbamate is similar to other quinoline derivatives, such as:
Quinoline: The parent compound without any substituents.
5-Bromoquinoline: The brominated version without the carbamate group.
Tert-butyl carbamate derivatives: Other compounds with the tert-butyl carbamate group attached to different aromatic rings.
Uniqueness: What sets this compound apart is the combination of the bromine atom and the tert-butyl carbamate group on the quinoline ring, which provides unique chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H15BrN2O2 |
|---|---|
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromoquinolin-7-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-7-11(15)10-5-4-6-16-12(10)8-9/h4-8H,1-3H3,(H,17,18) |
InChI-Schlüssel |
SCKRHUZYSMZMHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CC=N2)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)

![Tert-butyl 4-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15360788.png)
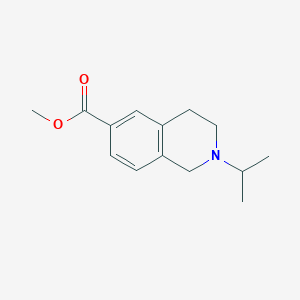

![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
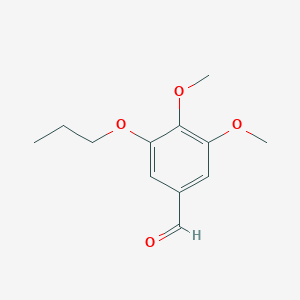
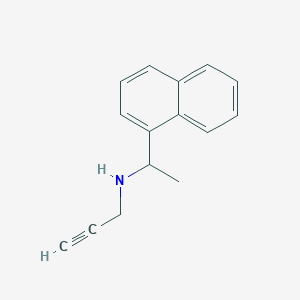


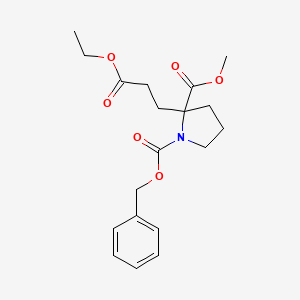
![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
